molecular formula C13H17BrO3 B3183544 Hexyl 5-bromo-2-hydroxybenzoate CAS No. 100614-10-6

Hexyl 5-bromo-2-hydroxybenzoate

Cat. No.: B3183544
CAS No.: 100614-10-6
M. Wt: 301.18 g/mol
InChI Key: PYHWRSPSOBAKFS-UHFFFAOYSA-N
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Description

Hexyl 5-bromo-2-hydroxybenzoate is a brominated aromatic ester derived from 5-bromo-2-hydroxybenzoic acid and hexanol. Its structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, a bromine atom (-Br) at position 5, and a hexyl ester group (-O-C₆H₁₃) at position 1 (Figure 1). The compound’s molecular formula is C₁₃H₁₇BrO₃, with a calculated molecular weight of 301.18 g/mol.

Properties

CAS No.

100614-10-6

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

hexyl 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h6-7,9,15H,2-5,8H2,1H3

InChI Key

PYHWRSPSOBAKFS-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=C(C=CC(=C1)Br)O

Canonical SMILES

CCCCCCOC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Hexyl 5-bromo-2-hydroxybenzoate is structurally distinct from other brominated hydroxybenzoate esters. A key comparator is methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5), which features a methoxy group (-OCH₃) at position 3 and a methyl ester group (Table 1) .

Table 1: Structural and Physical Comparison

Property This compound Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate
Molecular Formula C₁₃H₁₇BrO₃ C₉H₉BrO₄
Molecular Weight (g/mol) 301.18 261.07
CAS Number Not available 134419-43-5
Substituents 5-Br, 2-OH 5-Br, 2-OH, 3-OCH₃
Ester Group Hexyl Methyl
Predicted LogP* ~3.5 (higher lipophilicity) ~2.1
Volatility Low (long alkyl chain) Moderate

*LogP values estimated using ChemDraw software.

Key Differences:

Substituents: The methyl comparator has an additional methoxy group at position 3, altering electronic properties. Methoxy’s electron-donating resonance effect may reduce the acidity of the phenolic -OH compared to the hexyl derivative .

Ester Chain : The hexyl group increases molecular weight and lipophilicity, reducing water solubility and volatility relative to the methyl ester.

Applications : Methyl derivatives are often used as analytical standards or intermediates in fine chemicals, while hexyl esters may serve in drug delivery systems due to enhanced lipid solubility.

Research Findings and Trends

  • Volatility: Hexyl esters (e.g., hexyl acetate in ) are less volatile than methyl/ethyl analogs due to longer alkyl chains . This trend likely extends to brominated benzoates, making this compound suitable for non-volatile applications like coatings or sustained-release formulations.
  • Synthesis : Both compounds are synthesized via esterification. Hexyl derivatives typically require longer reaction times or catalysts (e.g., DCC/DMAP) due to steric hindrance from the bulky alkyl chain.
  • Stability : The bromine atom and hydroxyl group in both compounds may confer stability against hydrolysis, though the methoxy group in the methyl derivative could increase susceptibility to oxidation.

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